molecular formula C8H8O3S B13804341 (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione

(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione

Cat. No.: B13804341
M. Wt: 184.21 g/mol
InChI Key: CKSGDNACNWITHQ-LAXKNYFCSA-N
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Description

(1R,7S)-10-oxa-4-thiatricyclo[52102,6]decane-3,5-dione is a complex organic compound characterized by a unique tricyclic structure containing oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or alcohols.

Scientific Research Applications

(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds share a sulfur-containing ring structure and exhibit diverse biological activities.

    Triazoles: Known for their wide range of pharmacological properties, triazoles are structurally similar but differ in their nitrogen content.

    Oxazoles: These compounds contain an oxygen atom in their ring structure and are used in various chemical and pharmaceutical applications.

Uniqueness

(1R,7S)-10-oxa-4-thiatricyclo[52102,6]decane-3,5-dione is unique due to its tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6?

InChI Key

CKSGDNACNWITHQ-LAXKNYFCSA-N

Isomeric SMILES

C1C[C@H]2C3C([C@@H]1O2)C(=O)SC3=O

Canonical SMILES

C1CC2C3C(C1O2)C(=O)SC3=O

Origin of Product

United States

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